Cas no 1090912-50-7 (4-Amino-N-(3-methoxyphenyl)-3-nitrobenzamide)

4-Amino-N-(3-methoxyphenyl)-3-nitrobenzamide is a nitro-substituted benzamide derivative with potential applications in pharmaceutical and chemical research. Its structure features an amino group at the 4-position and a nitro group at the 3-position of the benzamide core, coupled with a 3-methoxyphenyl substituent. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors or other therapeutic agents. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups enhances its reactivity, making it valuable for further functionalization. Its well-defined molecular architecture ensures consistent performance in synthetic pathways. Suitable for controlled laboratory use under standard safety protocols.
4-Amino-N-(3-methoxyphenyl)-3-nitrobenzamide structure
1090912-50-7 structure
商品名:4-Amino-N-(3-methoxyphenyl)-3-nitrobenzamide
CAS番号:1090912-50-7
MF:C14H13N3O4
メガワット:287.270723104477
CID:5449547
PubChem ID:27167384

4-Amino-N-(3-methoxyphenyl)-3-nitrobenzamide 化学的及び物理的性質

名前と識別子

    • AKOS007980009
    • EN300-1198429
    • Z27795295
    • CHEMBL1669637
    • BDBM50336240
    • DEVSAUYUYQOQQU-UHFFFAOYSA-N
    • 4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide
    • 1090912-50-7
    • SCHEMBL3638667
    • 4-Amino-N-(3-methoxy-phenyl)-3-nitro-benzamide
    • 4-Amino-N-(3-methoxyphenyl)-3-nitrobenzamide
    • インチ: 1S/C14H13N3O4/c1-21-11-4-2-3-10(8-11)16-14(18)9-5-6-12(15)13(7-9)17(19)20/h2-8H,15H2,1H3,(H,16,18)
    • InChIKey: DEVSAUYUYQOQQU-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC(OC)=C1)(=O)C1=CC=C(N)C([N+]([O-])=O)=C1

計算された属性

  • せいみつぶんしりょう: 287.09060590g/mol
  • どういたいしつりょう: 287.09060590g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 385
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 110Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • 密度みつど: 1.391±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 425.3±45.0 °C(Predicted)
  • 酸性度係数(pKa): 11.81±0.70(Predicted)

4-Amino-N-(3-methoxyphenyl)-3-nitrobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EBC-08234-75mg
1090912-50-7 90.0%
75mg
$214.0 2023-10-03
Enamine
EBC-08234-30mg
1090912-50-7 90.0%
30mg
$104.0 2023-10-03
Enamine
EBC-08234-50mg
1090912-50-7 90.0%
50mg
$141.0 2023-10-03
Enamine
EBC-08234-10mg
1090912-50-7 90.0%
10mg
$78.0 2023-10-03
Enamine
EBC-08234-5mg
1090912-50-7 90.0%
5mg
$59.0 2023-10-03
Enamine
EBC-08234-25mg
1090912-50-7 90.0%
25mg
$95.0 2023-10-03
Enamine
EN300-1198429-0.05g
1090912-50-7 90%
0.05g
$2755.0 2023-07-10
Enamine
EBC-08234-2mg
1090912-50-7 90.0%
2mg
$56.0 2023-10-03
Enamine
EBC-08234-40mg
1090912-50-7 90.0%
40mg
$120.0 2023-10-03
Enamine
EBC-08234-1mg
1090912-50-7 90.0%
1mg
$55.0 2023-10-03

4-Amino-N-(3-methoxyphenyl)-3-nitrobenzamide 関連文献

4-Amino-N-(3-methoxyphenyl)-3-nitrobenzamideに関する追加情報

4-Amino-N-(3-methoxyphenyl)-3-nitrobenzamide (CAS No. 1090912-50-7)

The compound 4-Amino-N-(3-methoxyphenyl)-3-nitrobenzamide (CAS No. 1090912-50-7) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes an aminobenzamide group and a nitrophenyl substituent, making it a valuable compound for research and development in the fields of organic synthesis, material science, and drug discovery.

The molecular structure of 4-Amino-N-(3-methoxyphenyl)-3-nitrobenzamide consists of a benzene ring substituted with an amino group at the 4-position, a nitro group at the 3-position, and an N-(3-methoxyphenyl)benzamide moiety. This combination of functional groups provides the compound with unique electronic and steric properties, which are essential for its reactivity and applicability in various chemical reactions. The presence of the nitro group introduces electron-withdrawing effects, while the methoxy group in the benzamide moiety contributes electron-donating characteristics, creating a balance that enhances the compound's stability and reactivity.

Recent studies have highlighted the importance of 4-Amino-N-(3-methoxyphenyl)-3-nitrobenzamide in the development of advanced materials. Researchers have explored its potential as a precursor for synthesizing high-performance polymers and organic semiconductors. The compound's ability to undergo various coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, has made it a valuable building block in organic synthesis. These reactions enable the construction of complex molecular architectures with tailored electronic properties, which are critical for applications in electronics and optoelectronics.

In the pharmaceutical industry, 4-Amino-N-(3-methoxyphenyl)-3-nitrobenzamide has shown promise as a lead compound for drug development. Its structure allows for extensive functionalization, enabling researchers to modify its pharmacokinetic properties and bioavailability. Recent studies have focused on its potential as an anti-inflammatory agent, where its nitro group plays a crucial role in modulating inflammatory pathways. Additionally, the compound has been investigated for its ability to inhibit certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease.

The synthesis of 4-Amino-N-(3-methoxyphenyl)-3-nitrobenzamide involves a multi-step process that typically begins with the preparation of intermediate compounds. One common approach involves the nucleophilic substitution of an appropriate benzoyl chloride with an amine derivative followed by subsequent functionalization to introduce the nitro and methoxy groups. The reaction conditions are carefully optimized to ensure high yields and purity of the final product. Advanced purification techniques, such as column chromatography and recrystallization, are often employed to isolate the compound in its purest form.

In terms of physical properties, 4-Amino-N-(3-methoxyphenyl)-3-nitrobenzamide exhibits a melting point of approximately 220°C under standard conditions. Its solubility in common organic solvents varies depending on the solvent's polarity; it is more soluble in polar solvents such as dimethylformamide (DMF) and less soluble in non-polar solvents like hexane. These properties make it suitable for use in various laboratory techniques, including chromatography and spectroscopy.

The application of 4-Amino-N-(3-methoxyphenyl)-3-nitrobenzamide extends beyond traditional chemical synthesis into emerging fields such as nanotechnology and green chemistry. Researchers have explored its use as a catalyst in asymmetric synthesis reactions, where its chiral centers can induce enantioselectivity in product formation. Furthermore, its ability to form self-assembled monolayers has opened new avenues for its application in surface chemistry and nanomaterial fabrication.

In conclusion, CAS No. 1090912-50-7, or 4-Amino-N-(3-methoxyphenyl)-3-nitrobenzamide, is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with its reactivity and stability, positions it as an essential tool for researchers aiming to develop innovative materials and therapeutic agents. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd